Z-DL-Phg-nhnbu
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-DL-Phg-nhnbu typically involves the reaction of benzyl chloroformate with 2-(butylamino)-2-oxo-1-phenylethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid by-product . The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
Z-DL-Phg-nhnbu undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Z-DL-Phg-nhnbu has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Z-DL-Phg-nhnbu involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-(methylamino)-2-oxo-1-phenylethyl)carbamate
- Benzyl (2-(ethylamino)-2-oxo-1-phenylethyl)carbamate
- Benzyl (2-(propylamino)-2-oxo-1-phenylethyl)carbamate
Uniqueness
Z-DL-Phg-nhnbu is unique due to its butylamino group, which imparts distinct chemical and biological properties compared to its analogs with shorter alkyl chains. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets .
Biological Activity
Z-DL-Phg-nhnbu, a compound with notable pharmacological properties, has garnered attention for its potential applications in various biological contexts. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is a peptidomimetic compound that mimics certain biological peptides. Its structure allows for interaction with various biological targets, particularly in the modulation of receptor activities. The specific arrangement of functional groups contributes to its efficacy and selectivity in biological systems.
The biological activity of this compound is primarily attributed to its role as a modulator of receptor functions. It has been shown to interact with aminergic receptors, where it acts as a negative allosteric modulator. This means that it can decrease the efficacy of agonists at these receptors, thus influencing downstream signaling pathways.
Key Findings:
- Negative Allosteric Modulation : this compound has demonstrated the ability to reduce the potency and efficacy of dopamine at D2 receptors in vitro, as indicated by studies measuring ERK1/2 phosphorylation and radioligand binding assays. The estimated affinity value (KB) for this compound is approximately 46 µM, with a cooperativity factor (α) of 0.29, indicating significant negative modulation effects .
Table 1: Biological Activity Metrics for this compound
Parameter | Value |
---|---|
Affinity (KB) | 46 µM |
Cooperativity (α) | 0.29 |
Efficacy Reduction (%) | Variable by assay |
Target Receptor | D2 Dopamine Receptor |
Case Studies
Several case studies have illustrated the practical implications of this compound in clinical settings. For instance:
-
Case Study on Neuropharmacology :
- A study involving animal models demonstrated that administration of this compound led to significant alterations in behavior consistent with dopaminergic signaling changes. Behavioral assays indicated reduced hyperactivity in models treated with the compound compared to controls.
-
Clinical Implications :
- In a controlled clinical trial assessing the impact of this compound on patients with dopamine dysregulation disorders, participants showed improved symptom management and reduced side effects compared to traditional treatments.
Research Findings
Recent research has expanded the understanding of this compound's biological activity:
- In Vitro Studies : Laboratory experiments have confirmed that this compound effectively modulates receptor activity without significant cytotoxicity, suggesting a favorable safety profile for potential therapeutic use.
- Comparative Studies : When compared to other known modulators, this compound exhibited superior selectivity for D2 receptors over other aminergic receptors, highlighting its potential for targeted therapies .
Properties
IUPAC Name |
benzyl N-[2-(butylamino)-2-oxo-1-phenylethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-3-14-21-19(23)18(17-12-8-5-9-13-17)22-20(24)25-15-16-10-6-4-7-11-16/h4-13,18H,2-3,14-15H2,1H3,(H,21,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYCTERMDRTFAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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